molecular formula C14H17BrN2O2 B5699890 3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide

3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5699890
M. Wt: 325.20 g/mol
InChI Key: UHKICGFKSRJQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes involved in cell proliferation and apoptosis. It has also been suggested that this compound may work by modulating the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and apoptosis. It has also been shown to modulate the activity of certain signaling pathways involved in inflammation. Additionally, this compound has been shown to reduce the expression of certain cytokines and chemokines involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for the research on 3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide. One area of research is in the development of more efficient and cost-effective synthesis methods. Another area of research is in the identification of the specific enzymes and signaling pathways targeted by this compound. Additionally, more research is needed to understand the potential toxicity and side effects of this compound in vivo. Finally, this compound could be further studied for its potential applications in other areas of research such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects. While this compound has shown promise as an anti-cancer and anti-inflammatory agent, more research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide has been achieved using different methods. One method involves the reaction of 3-bromo-4-nitroaniline with cyclohexyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phosgene to obtain the final product. Another method involves the reaction of 3-bromo-4-nitroaniline with cyclohexyl isocyanate in the presence of a catalyst such as copper(I) iodide and a base such as potassium carbonate. This method has been reported to yield higher purity and yield.

Scientific Research Applications

3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-12-8-4-7-11(9-12)13(16)17-19-14(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKICGFKSRJQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C(C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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